molecular formula C15H19F3N4O B2770582 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide CAS No. 2034330-59-9

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide

Cat. No. B2770582
M. Wt: 328.339
InChI Key: DZYYVJLBFGJYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide, also known as BMS-986168, is a novel small molecule inhibitor that is being developed for the treatment of various inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide involves the reaction of 6-(trifluoromethyl)pyrimidin-4-amine with 4-piperidone to form N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, which is then reacted with cyclobutanecarboxylic acid to form the final product.

Starting Materials
6-(trifluoromethyl)pyrimidin-4-amine, 4-piperidone, cyclobutanecarboxylic acid, N,N-dimethylformamide (DMF), triethylamine (TEA), diisopropylethylamine (DIPEA), ethyl acetate, dichloromethane (DCM), sodium bicarbonate (NaHCO3), sodium chloride (NaCl), magnesium sulfate (MgSO4), hexanes, methanol, wate

Reaction
Step 1: 6-(trifluoromethyl)pyrimidin-4-amine is dissolved in DMF and TEA is added. 4-piperidone is then added and the reaction mixture is stirred at room temperature for 24 hours., Step 2: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO4 and concentrated under reduced pressure to obtain N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide., Step 3: N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is dissolved in DCM and DIPEA is added. Cyclobutanecarboxylic acid is then added and the reaction mixture is stirred at room temperature for 24 hours., Step 4: The reaction mixture is washed with water and NaHCO3, and the organic layer is dried over MgSO4 and concentrated under reduced pressure. The crude product is purified by column chromatography using hexanes and ethyl acetate as eluents to obtain the final product, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide.

Mechanism Of Action

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide works by inhibiting the activity of a specific protein, which is involved in the regulation of inflammation. This protein is known to activate immune cells, leading to the production of pro-inflammatory cytokines. By inhibiting this protein, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide can reduce the production of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical And Physiological Effects

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has been shown to effectively reduce inflammation in preclinical studies. This compound has also been shown to have a good safety profile, with no significant adverse effects observed. N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has a long half-life, which allows for less frequent dosing.

Advantages And Limitations For Lab Experiments

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its potency and selectivity for the target protein. However, the complex synthesis of this compound may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide. These include further preclinical studies to evaluate its efficacy and safety, as well as clinical trials to assess its therapeutic potential in inflammatory diseases. Additionally, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide could be used as a tool compound to study the role of the target protein in inflammation and other biological processes.

Scientific Research Applications

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has been shown to be a potent and selective inhibitor of a specific protein, which is involved in the regulation of inflammation. This protein is known to play a crucial role in the development of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Therefore, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has the potential to be used as a therapeutic agent for these diseases.

properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)12-8-13(20-9-19-12)22-6-4-11(5-7-22)21-14(23)10-2-1-3-10/h8-11H,1-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYYVJLBFGJYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide

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